Nonanoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

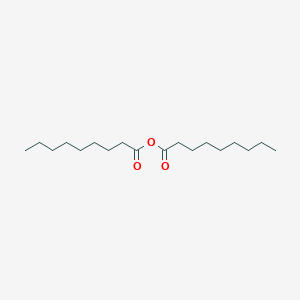

Structure

2D Structure

Properties

IUPAC Name |

nonanoyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-3-5-7-9-11-13-15-17(19)21-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBAFLCORNAZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168458 | |

| Record name | Nonan-1-oic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-36-0 | |

| Record name | Nonanoic acid, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonan-1-oic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonan-1-oic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-1-oic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Nonanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic anhydride (B1165640), also known as pelargonic anhydride, is a fatty acid anhydride that serves as a versatile reagent in organic synthesis.[1] Its utility in the production of esters, amides, and other derivatives makes it a compound of interest in the fragrance, flavor, surfactant, and polymer industries.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring laboratory safety. This guide provides a comprehensive overview of the key physical characteristics of Nonanoic anhydride, complete with experimental protocols for their determination.

Core Physical Properties

This compound is typically a colorless to pale yellow or orange oily liquid with a distinct fatty odor.[1][2] It is formed from the dehydration of two molecules of nonanoic acid.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₁₈H₃₄O₃ | - |

| Molecular Weight | 298.46 | g/mol |

| Melting Point | 14.8 | °C |

| Boiling Point | 270 | °C (at 760 mmHg) |

| 207 | °C (at 15 mmHg) | |

| 90-94 | °C | |

| Density | 0.908 | g/cm³ |

| Refractive Index | 1.439 - 1.442 | - |

| Flash Point | 100 | °C |

| Vapor Pressure | 0.000121 | mmHg (at 25°C) |

Note: Some variation in reported values may exist due to different experimental conditions and purity levels.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of solid this compound (if solidified by cooling) is finely powdered. A capillary tube is sealed at one end by heating it in a flame. The open end of the capillary tube is then pressed into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small volume (a few milliliters) of this compound is placed in a test tube or a small distillation flask. A boiling chip is added to ensure smooth boiling. A thermometer is positioned so that its bulb is just above the surface of the liquid.

-

Heating: The sample is heated gently.

-

Measurement: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. The pycnometer method is a precise way to determine the density of a liquid.

Methodology:

-

Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a fitted stopper containing a capillary tube) is weighed accurately (m₁).

-

Filling with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off. The filled pycnometer is then weighed (m₂).

-

Filling with a Reference Liquid: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and weighed again (m₃).

-

Calculation: The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Methodology:

-

Qualitative Assessment: A small amount of this compound (e.g., 1 drop or a few milligrams) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, acetone).

-

Observation: The mixture is agitated, and the solubility is observed. The substance is classified as soluble, partially soluble, or insoluble. Due to its hydrophobic nature, this compound is expected to have limited solubility in water but be soluble in organic solvents.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Fragmentation: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). This causes the molecules to fragment in a reproducible manner.

-

Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection and Spectrum Generation: A detector records the abundance of each fragment, generating a mass spectrum, which is a unique fingerprint of the compound. The mass spectrum can be used to confirm the molecular weight and structure of this compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid organic compound like this compound.

Caption: Workflow for the physical characterization of this compound.

References

An In-Depth Technical Guide to the Synthesis of Nonanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic anhydride (B1165640), also known as pelargonic anhydride, is a symmetrical carboxylic anhydride derived from nonanoic acid. Its long nine-carbon aliphatic chains impart significant lipophilicity, making it a valuable reagent in organic synthesis for introducing the nonanoyl group into various substrates. This modification can enhance the hydrophobic characteristics of polymers and is utilized in the synthesis of specialized polyesters and polyamides. Furthermore, nonanoic anhydride serves as a key intermediate in the production of esters, amides, and diacyl peroxides, which find applications as plasticizers, lubricants, surfactants, and polymerization initiators. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound, offering detailed experimental protocols, comparative data, and visual representations of the synthetic workflows.

Core Synthesis Methodologies

The synthesis of this compound primarily revolves around the dehydration of nonanoic acid or the activation of the carboxylic acid functionality to facilitate nucleophilic attack by a carboxylate. The most common and effective methods include:

-

Dehydration using Phosphorus Pentoxide (P₄O₁₀): A classic and potent method for the dehydration of carboxylic acids.

-

Coupling with Dicyclohexylcarbodiimide (B1669883) (DCC): A mild and efficient method for anhydride formation at room temperature.

-

Activation with Thionyl Chloride (SOCl₂): A two-step process involving the formation of the more reactive nonanoyl chloride intermediate.

-

Reaction with Triphenylphosphine (B44618) Oxide and Oxalyl Chloride: A modern and highly efficient method that proceeds under mild and neutral conditions.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data associated with the primary synthesis methods for this compound and analogous fatty acid anhydrides.

| Synthesis Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| Phosphorus Pentoxide | Nonanoic Acid, P₄O₁₀ | None or inert solvent | 2-4 hours (reflux) | 150-200 | 65-80 (estimated) | >95 (after distillation) |

| DCC Coupling | Nonanoic Acid, DCC | Carbon Tetrachloride | 1-2 hours | Room Temperature | 87-94 | >97 (after filtration) |

| Thionyl Chloride | Nonanoic Acid, SOCl₂ | None or inert solvent | 2-4 hours (reflux) | 70-90 | 80-90 (estimated) | >98 (after distillation) |

| TPPO/Oxalyl Chloride | Nonanoic Acid, TPPO, (COCl)₂ | Acetonitrile (B52724) | 1-5 hours | Room Temperature | ~94 | High (after workup) |

Experimental Protocols

Method 1: Synthesis via Dehydration with Phosphorus Pentoxide

This method relies on the powerful dehydrating capability of phosphorus pentoxide to remove one molecule of water from two molecules of nonanoic acid.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place nonanoic acid (2.0 equivalents).

-

Carefully add phosphorus pentoxide (1.0 to 1.5 equivalents) to the flask. The addition should be done in portions to control the initial exothermic reaction.

-

Heat the mixture to 150-200°C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using techniques like TLC or IR spectroscopy.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude this compound is then purified by vacuum distillation to separate it from the phosphoric acid residue.

Method 2: Synthesis using Dicyclohexylcarbodiimide (DCC)

DCC is a widely used coupling agent that facilitates the dehydration of carboxylic acids under mild conditions. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.

Experimental Protocol:

-

Dissolve nonanoic acid (2.0 equivalents) in a dry, inert solvent such as carbon tetrachloride or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in the same solvent dropwise to the stirred solution of nonanoic acid at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction by TLC until the starting nonanoic acid is consumed.

-

Remove the precipitated DCU by filtration.

-

The filtrate, containing the this compound, can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to yield the pure anhydride.

Method 3: Synthesis via Activation with Thionyl Chloride

This two-step method first converts nonanoic acid to the highly reactive nonanoyl chloride, which then reacts with another molecule of nonanoic acid (or its salt) to form the anhydride.

Experimental Protocol:

Step 1: Formation of Nonanoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases, place nonanoic acid (1.0 equivalent).

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the nonanoic acid at room temperature.

-

Heat the reaction mixture to reflux (approximately 79°C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure. The residue is crude nonanoyl chloride.

Step 2: Formation of this compound

-

To the crude nonanoyl chloride, add a second equivalent of nonanoic acid.

-

Heat the mixture with stirring. The reaction is often facilitated by the presence of a base like pyridine (B92270) to neutralize the HCl formed.

-

Alternatively, the nonanoyl chloride can be reacted with the sodium salt of nonanoic acid (sodium nonanoate).

-

The resulting this compound is then purified by vacuum distillation.

Method 4: Synthesis using Triphenylphosphine Oxide and Oxalyl Chloride

This modern approach offers a highly efficient and mild synthesis of symmetrical anhydrides. A reactive intermediate is formed in situ, which then reacts with the carboxylic acid.[1]

Experimental Protocol:

-

To a three-necked flask containing acetonitrile (5 mL), add triphenylphosphine oxide (TPPO) (1.0 equivalent, 5 mmol).

-

Slowly add oxalyl chloride (1.3 equivalents, 6.5 mmol) dropwise under magnetic stirring. A vigorous reaction with gas evolution will occur.

-

After stirring for 10 minutes, a uniform and transparent solution is formed.

-

To this solution, add nonanoic acid (2.0 equivalents, 10 mmol) and triethylamine (B128534) (2.0 equivalents, 10 mmol).

-

Stir the reaction mixture at room temperature for 1-5 hours.

-

Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove byproducts, followed by extraction and solvent evaporation to yield the this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the key synthesis methods of this compound.

Caption: Workflow for the synthesis of this compound using phosphorus pentoxide.

Caption: Workflow for the synthesis of this compound using DCC.

References

Spectroscopic Profile of Nonanoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nonanoic anhydride (B1165640) (CAS 623-64-3), a symmetrical anhydride derived from nonanoic acid. While a complete set of experimentally-derived spectra is not uniformly available in public databases, this document consolidates the available data and provides predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also presented to aid researchers in their analytical workflows.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Data Presentation

The mass spectrometry data for Nonanoic anhydride is available through Gas Chromatography-Mass Spectrometry (GC-MS).

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₃₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 298.5 g/mol | --INVALID-LINK-- |

| Exact Mass | 298.2508 g/mol | SpectraBase |

| Ionization Type | Electron Ionization (EI) | SpectraBase |

Key Fragmentation Peaks (m/z): While a full fragmentation pattern is not detailed here, the molecular ion peak (M+) would be expected at m/z 298. Common fragments would likely correspond to the loss of a nonanoyl group or parts of the alkyl chains.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of a liquid sample like this compound using GC-MS.

-

Sample Preparation :

-

Ensure the this compound sample is free of particulate matter. If necessary, filter the sample.

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[1][2] The solvent should not co-elute with the analyte.

-

Transfer the solution to a 2 mL glass autosampler vial.

-

-

Instrumentation :

-

A typical setup would involve a gas chromatograph coupled to a mass spectrometer, such as a Shimadzu GC2010 Plus-QP 2020.[1]

-

GC Column : A non-polar capillary column (e.g., DB-5ms) is suitable for separating a non-polar compound like this compound.

-

Carrier Gas : Helium is commonly used as the carrier gas.[3]

-

-

GC Method :

-

Injector Temperature : Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program : A temperature gradient is used to separate the analyte from any impurities. A typical program might be:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Mode : Split or splitless injection can be used, depending on the sample concentration. For dilute samples, splitless injection is preferred to maximize the amount of sample reaching the column.

-

-

MS Method :

-

Ion Source Temperature : Typically set around 200-230 °C.

-

Ionization Mode : Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.[4]

-

Mass Analyzer : A quadrupole or ion trap analyzer is commonly used.

-

Scan Range : Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragments (e.g., m/z 40-400).

-

-

Data Analysis :

-

The total ion chromatogram (TIC) will show peaks corresponding to the separated components.

-

The mass spectrum of the peak corresponding to this compound can be analyzed to confirm its molecular weight and study its fragmentation pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the most characteristic absorptions are from the anhydride functional group.

Predicted Data Presentation

| Functional Group | **Expected Absorption (cm⁻¹) ** | Vibration Mode | Intensity |

| C=O | ~1820 | Asymmetric Stretch | Strong |

| C=O | ~1750 | Symmetric Stretch | Strong |

| C-H (sp³) | 2850-2960 | Stretch | Strong |

| C-O | 1000-1300 | Stretch | Strong |

Note: For non-cyclic anhydrides, the higher frequency (asymmetric) C=O stretching band is typically more intense than the lower frequency (symmetric) band.[5]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the "neat" sample preparation method, which is suitable for a liquid like this compound.[6][7]

-

Sample Preparation :

-

No dilution is necessary. The pure liquid sample is used directly.

-

Ensure the sample is free from water, as this can obscure the O-H stretching region and damage the salt plates.

-

-

Instrumentation :

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

Two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[7] These plates should be stored in a desiccator to prevent damage from atmospheric moisture.

-

-

Spectrum Acquisition :

-

Clean the salt plates with a dry, volatile solvent like acetone (B3395972) and allow them to dry completely.

-

Place a single drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6]

-

Mount the "sandwiched" plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis :

-

The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in the data table above.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.

Predicted Data Presentation

¹H NMR (Predicted)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-C(=O) | 2.2 - 2.5 | Triplet (t) | 4H |

| -CH₂-CH₂-C(=O) | 1.6 - 1.8 | Multiplet (m) | 4H |

| -(CH₂)₅- | 1.2 - 1.4 | Multiplet (m) | 20H |

| -CH₃ | 0.8 - 1.0 | Triplet (t) | 6H |

¹³C NMR (Predicted)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -C(=O)O- | 165 - 175 |

| -CH₂-C(=O) | 30 - 40 |

| -CH₂-CH₂-C(=O) | 25 - 35 |

| Interior -CH₂- | 22 - 32 |

| -CH₂-CH₃ | ~22 |

| -CH₃ | ~14 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol provides a general procedure for acquiring NMR spectra of a liquid organic compound.[8][9]

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference to the residual solvent peak.

-

-

Instrumentation :

-

A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

The instrument should be properly tuned and the magnetic field shimmed on the sample to ensure high resolution.

-

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses ensures the protons have relaxed, allowing for accurate integration.

-

Number of Scans : Usually 8-16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A standard proton-decoupled pulse sequence is used to produce a spectrum with singlets for each unique carbon, which simplifies the spectrum and improves signal-to-noise.

-

Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is standard.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more), depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing and Analysis :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

For ¹H NMR, integrate the peaks to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the protons and carbons in the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. uoguelph.ca [uoguelph.ca]

- 3. homework.study.com [homework.study.com]

- 4. memphis.edu [memphis.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. books.rsc.org [books.rsc.org]

- 9. sc.edu [sc.edu]

Solubility of Nonanoic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of nonanoic anhydride (B1165640) in various organic solvents. Nonanoic anhydride, a symmetrical anhydride derived from nonanoic acid, is a versatile reagent in organic synthesis, particularly in the production of esters and amides for the pharmaceutical, fragrance, and polymer industries. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development.

Core Concepts in Solubility

This compound is a nonpolar molecule due to its long hydrocarbon chains. Following the principle of "like dissolves like," it is readily soluble in a wide range of organic solvents and exhibits limited solubility in water.[1] While specific quantitative solubility data is not extensively published, its miscibility with many common organic solvents can be inferred from its chemical structure and the known properties of similar long-chain aliphatic compounds.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on its chemical properties and available data for analogous compounds like nonanoic acid. For many applications, this compound can be considered miscible, meaning it will form a homogeneous solution in all proportions.

| Solvent Class | Solvent Name | Polarity | Expected Solubility |

| Protic Solvents | Ethanol | Polar | Soluble/Miscible |

| Methanol | Polar | Soluble/Miscible | |

| Polar Aprotic Solvents | Acetone | Polar | Soluble/Miscible |

| Ethyl Acetate | Polar | Soluble/Miscible | |

| Tetrahydrofuran (THF) | Polar | Soluble/Miscible | |

| Acetonitrile | Polar | Soluble/Miscible | |

| Dimethylformamide (DMF) | Polar | Soluble/Miscible | |

| Dimethyl Sulfoxide (DMSO) | Polar | Soluble/Miscible | |

| Nonpolar Solvents | Hexane | Nonpolar | Soluble/Miscible |

| Toluene | Nonpolar | Soluble/Miscible | |

| Chloroform | Nonpolar | Soluble/Miscible | |

| Diethyl Ether | Nonpolar | Soluble/Miscible |

Note: While this compound is soluble in alcohols, it will slowly react with them, especially at elevated temperatures or in the presence of catalysts, to form the corresponding nonanoate (B1231133) ester.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, the quantitative solubility of this compound can be determined experimentally. The following protocol outlines the widely accepted isothermal "shake-flask" method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (>97% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature incubator shaker

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or RI for HPLC)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The excess solid phase is crucial to ensure that saturation is reached.

-

Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved anhydride.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the excess undissolved this compound to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, tared vial to remove any microscopic undissolved particles.

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the diluted sample and the calibration standards using a validated GC or HPLC method.

-

-

Calculation:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

References

A Technical Guide to the Reactivity of Nonanoic Anhydride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoic anhydride (B1165640), also known as pelargonic anhydride, is a versatile and potent acylating agent utilized in a variety of synthetic applications, from polymer chemistry to the development of advanced drug delivery systems.[1] Its nine-carbon aliphatic chains impart significant lipophilicity, a property that is strategically leveraged to modify the hydrophobic characteristics of substrates.[1] This technical guide provides an in-depth analysis of the reactivity of nonanoic anhydride with common nucleophiles, including amines, alcohols, and water. It details the underlying reaction mechanisms, presents available quantitative data, and furnishes detailed experimental protocols for key transformations.

Introduction

This compound (C₁₈H₃₄O₃) is a symmetric acid anhydride derived from nonanoic acid.[2] As an acylating agent, it is designed to introduce a nonanoyl group onto various nucleophilic substrates.[1] Its reactivity is generally more moderate than the corresponding acyl chloride, which is advantageous for reactions requiring greater selectivity and milder conditions.[3] The primary mechanism governing its reactions is nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of an acylated product and a molecule of nonanoic acid as a byproduct.[1][3] This reactivity profile makes it a key intermediate in the synthesis of esters, amides, and other derivatives used as plasticizers, lubricants, surfactants, and, notably, as prodrug moieties in pharmaceutical development.[1][4]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles proceed via a characteristic two-step nucleophilic acyl substitution mechanism. This pathway is fundamental to its function as an acylating agent.

-

Nucleophilic Attack: The nucleophile (Nu-H) attacks one of the electrophilic carbonyl carbons of the this compound. This breaks the carbonyl π bond and forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of a nonanoate (B1231133) ion, which is a good leaving group due to resonance stabilization.

-

Deprotonation: The nonanoate leaving group then acts as a base, deprotonating the attached nucleophile to yield the final acylated product and a molecule of nonanoic acid.

Reactivity with Specific Nucleophiles

The outcome of the reaction with this compound is determined by the nature of the attacking nucleophile.

Reaction with Amines (Amidation)

Primary and secondary amines react readily with this compound to form N-substituted nonanamides.[5] The reaction is typically faster with more nucleophilic aliphatic amines compared to less nucleophilic aromatic amines.[1][6] This reaction is fundamental in organic synthesis, including peptide synthesis where anhydrides are used as activating agents.[7]

Table 1: Representative Yields for Amidation Reactions

| Nucleophile | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline (B41778) | N-Phenylnonanamide | Chloroform (B151607), RT, 0.5 h | 95-98% (qualitative) | Adapted from[8] |

| n-Octylamine | N-Octylnonanamide | Toluene, Reflux, 4 h | Good to High (qualitative) | Inferred from[9] |

Experimental Protocol: Synthesis of N-Phenylnonanamide

This protocol is adapted from a general procedure for the reaction of aniline with anhydrides.[8]

-

Reaction Setup: To a solution of aniline (1.0 mmol, 93 mg) in chloroform (20 mL) in a 50 mL round-bottom flask, add this compound (1.0 mmol, 298 mg) dropwise at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane (B92381):Ethyl Acetate). The reaction is typically complete within 30 minutes.

-

Workup: Upon completion, evaporate the chloroform under reduced pressure.

-

Purification: Triturate the residue with n-hexane. The desired anilide product is insoluble in hexane and can be collected by filtration. The byproduct, nonanoic acid, will remain in the hexane filtrate.

-

Characterization: The crude anilide can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction with Alcohols (Esterification)

This compound reacts with primary and secondary alcohols to produce nonanoate esters. The reaction is generally slower than with amines and often requires gentle heating or the use of a catalyst.[8] Common catalysts include Lewis acids or bases like 4-dimethylaminopyridine (B28879) (DMAP).[10]

A notable application is the enzymatic synthesis of flavor esters. For instance, pentyl nonanoate can be synthesized in high yield using lipase (B570770) as a biocatalyst.[11]

Table 2: Representative Yields for Esterification Reactions

| Nucleophile | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pentanol (B124592) | Pentyl nonanoate | Lipozyme RMIM, 45 °C, 150 min, solvent-free | 86.08% | [11] |

| Primary Alcohols (general) | Alkyl nonanoate | Room Temperature | Rapid & Quantitative | Inferred from[12] |

| Benzyl Alcohol | Benzyl nonanoate | TBAI (catalyst), mild conditions | Good to Excellent | Inferred from[11] |

Experimental Protocol: Lipase-Catalyzed Synthesis of Pentyl Nonanoate

This protocol is based on the optimized conditions reported for the enzymatic synthesis of pentyl nonanoate.[11]

-

Reaction Setup: In a sealed vial, combine nonanoic acid (1 part, molar equivalent) and pentanol (9 parts, molar equivalent). Note: This reaction starts from the acid, but illustrates the formation of the corresponding ester derived from the anhydride. A more direct route would involve reacting this compound with pentanol.

-

Catalyst Addition: Add immobilized lipase from Rhizomucor miehei (Lipozyme RMIM) at a concentration of 0.2 g per reaction mixture, along with 0.2% v/v water.

-

Reaction Conditions: Place the vial in an incubator shaker set to 45 °C and 150 rpm for 150 minutes.

-

Workup and Analysis: After the reaction, the enzyme can be filtered off. The product yield is typically determined by gas chromatography (GC) analysis of the reaction mixture against a standard.

Reaction with Water (Hydrolysis)

This compound reacts with water, undergoing hydrolysis to form two equivalents of nonanoic acid.[5] This reaction is generally slow at room temperature but is accelerated by heat and changes in pH. The hydrophobic nature of the long aliphatic chains in this compound makes it less susceptible to rapid hydrolysis compared to smaller anhydrides like acetic anhydride. This relative stability is a key property exploited in its use as a prodrug moiety.[4][13]

While specific kinetic data for this compound is scarce, studies on other anhydrides like phthalic and acetic anhydride show that hydrolysis can be catalyzed by both acids and bases and follows pseudo-first-order kinetics in excess water.[14][15] The rate is significantly influenced by the hydrophobicity of the molecule; more hydrophobic anhydrides hydrolyze more slowly.[4]

Table 3: Hydrolysis Characteristics

| Reactant | Product | Conditions | Rate Characteristics | Reference |

|---|---|---|---|---|

| This compound | Nonanoic Acid (2 eq.) | Aqueous media, 37 °C, pH 7.4 | Slower than smaller anhydrides; rate dependent on hydrophobicity | Inferred from[4][13] |

| Acetic Anhydride | Acetic Acid (2 eq.) | 25 °C, excess water | k' = 0.169 min⁻¹ (pseudo-first-order) |[14] |

Applications in Drug Development

The nonanoyl group is used in drug development, primarily in the formation of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. By converting a carboxylic acid-containing drug into a mixed anhydride with a long-chain fatty acid like nonanoic acid, several advantages can be achieved:

-

Masking Polar Groups: The polar carboxylic acid group is masked, increasing the drug's lipophilicity. This can enhance its ability to cross biological membranes.[4]

-

Sustained Release: The anhydride bond hydrolyzes in the aqueous environment of the body to release the active drug. The rate of this hydrolysis can be tuned by altering the hydrophobicity of the anhydride; longer alkyl chains (like nonanoyl) lead to slower hydrolysis and a more sustained release profile.[13][16]

-

Reduced Irritation: For drugs like NSAIDs (e.g., ibuprofen), the free carboxylic acid group can cause local irritation. Converting it to an anhydride prodrug can mitigate these side effects.[17]

Conclusion

This compound is a moderately reactive acylating agent whose utility stems from the lipophilic character of its nine-carbon chains. It undergoes predictable nucleophilic acyl substitution reactions with amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively. While specific kinetic and quantitative yield data for this compound are not extensively documented, its reactivity can be reliably inferred from the behavior of other aliphatic anhydrides. Its application in forming prodrugs highlights the strategic importance of its controlled hydrolysis rate and its ability to modulate the physicochemical properties of parent drug molecules, making it a valuable tool for researchers in organic synthesis and drug development.

References

- 1. fiveable.me [fiveable.me]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. peptide.com [peptide.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemrevise.org [chemrevise.org]

- 10. Ester synthesis by esterification [organic-chemistry.org]

- 11. scielo.br [scielo.br]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. journals.flvc.org [journals.flvc.org]

- 15. researchgate.net [researchgate.net]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of Nonanoic Anhydride Applications in Scientific Research and Industrial Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nonanoic anhydride (B1165640), also known as pelargonic anhydride, is a versatile chemical reagent with a growing number of applications across various scientific and industrial fields. Its unique properties, stemming from the nine-carbon aliphatic chain, make it a valuable tool in organic synthesis, polymer chemistry, drug development, and the formulation of cosmetics and agrochemicals. This technical guide provides a detailed literature review of the core applications of nonanoic anhydride, presenting quantitative data, experimental protocols, and visual representations of key processes to support researchers and professionals in their work.

Core Applications of this compound

This compound serves as a potent acylating agent, introducing the lipophilic nonanoyl group onto a variety of substrates.[1] This characteristic is central to its utility in several key areas.

Synthesis of Peroxides

This compound is a crucial precursor in the synthesis of diacyl peroxides, which are widely used as radical initiators in polymerization and other chemical reactions.[2] The reaction of this compound with an aldehyde and oxygen leads to the formation of the corresponding dinonanoyl peroxide. This process is of significant industrial importance for the production of various polymers.

Polymer Chemistry

In the field of polymer science, this compound is utilized as a monomer in the production of polyesters and polyamides.[2] Its incorporation into the polymer backbone can modify the material's properties, such as increasing its hydrophobicity and altering its mechanical characteristics. Melt condensation is a common method for the polymerization of anhydrides with diols or diamines.

Acylation Reactions in Organic Synthesis

The reactivity of this compound makes it an effective acylating agent for alcohols, phenols, and amines, leading to the formation of esters and amides, respectively. These reactions are fundamental in the synthesis of a wide range of organic molecules, including pharmaceuticals and specialty chemicals. The nonanoyl group can be introduced to impart specific solubility or biological activity to the target molecule.

A notable application is in the synthesis of N-acyl amino acids, such as N-nonanoylglycine, which have roles as metabolites and are of interest in biochemical studies.[3]

Drug Development and Delivery

The lipophilic nature of the nonanoyl group is leveraged in drug development to modify the properties of therapeutic agents. Acylation of drugs with this compound can enhance their lipid solubility, potentially improving their absorption, distribution, and pharmacokinetic profile. While specific examples of nonanoylated drugs are not abundant in readily available literature, the principle of using fatty acid anhydrides for this purpose is established.

Cosmetic Formulations

This compound and its derivatives, particularly nonanoate (B1231133) esters, are used in the cosmetic industry as skin-conditioning agents and emollients.[4] They can improve the texture, stability, and efficacy of creams, lotions, and other skincare products.[2] The safety of pelargonic acid and its esters in cosmetic formulations has been reviewed, indicating they are generally safe for use at current concentrations.[4]

Agrochemicals

The precursor to this compound, nonanoic acid (pelargonic acid), is widely used as a non-selective, post-emergence herbicide.[5][6][7] While the anhydride itself is not the active herbicidal agent, its synthesis is directly linked to the production of these agrochemicals. The herbicidal action of pelargonic acid involves the disruption of the plant's cell membranes.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data from the literature for key applications of this compound and related compounds.

Table 1: Acylation of Amines with Anhydrides

| Amine Substrate | Anhydride | Product | Yield (%) | Reference |

| Glycine | Acetic Anhydride | Acetylglycine | 89-92 | [9] |

| p-Aminophenol | Acetic Anhydride | Acetaminophen (B1664979) | 59.5 | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving anhydrides are provided below. These protocols are based on literature procedures and can be adapted for use with this compound with appropriate modifications.

Protocol 1: General Procedure for the Acetylation of an Amino Acid (Adapted from the Synthesis of Acetylglycine)

This protocol describes the acylation of an amino acid using an acid anhydride in an aqueous medium.

Materials:

-

Amino Acid (e.g., Glycine)

-

This compound

-

Water

-

Mechanical Stirrer

-

Erlenmeyer Flask

-

Büchner Funnel

-

Ice Bath

-

Drying Oven

Procedure:

-

In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, dissolve the amino acid (1 mole) in 300 mL of water with vigorous stirring.

-

Once the amino acid is nearly dissolved, add this compound (2 moles) in one portion.

-

Continue vigorous stirring for 15-20 minutes. The solution may become hot, and the N-nonanoyl amino acid may begin to crystallize.

-

Place the reaction flask in an ice bath or refrigerator overnight to ensure complete crystallization.

-

Collect the precipitated product by filtration using a Büchner funnel.

-

Wash the crystals with ice-cold water.

-

Dry the product in an oven at 100-110 °C.

-

The filtrate and washings can be concentrated under reduced pressure to obtain a second crop of the product.

Expected Outcome: This procedure should yield the N-nonanoyl derivative of the starting amino acid. The yield is expected to be high, analogous to the synthesis of acetylglycine which yields 89-92%.[9]

Protocol 2: General Procedure for the Acylation of an Aromatic Amine (Adapted from the Synthesis of Acetaminophen)

This protocol details the acylation of a substituted aniline, such as p-aminophenol, with an acid anhydride.

Materials:

-

p-Aminophenol

-

This compound

-

Water

-

Heating Plate

-

Beaker

-

Suction Filtration Apparatus

-

Ice-water bath

Procedure:

-

Weigh 3.0 g of p-aminophenol and place it in a beaker.

-

Add 10.0 mL of deionized water to the beaker.

-

Add 4.0 mL of this compound to the suspension.

-

Heat the reaction mixture in a water bath at approximately 85 °C.

-

After the reaction is complete (indicated by the dissolution of p-aminophenol and the formation of a new precipitate upon cooling), cool the mixture to room temperature.

-

Further cool the mixture in an ice-water bath for 5-10 minutes to maximize crystallization.

-

Collect the crude product by suction filtration, washing with a small amount of cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., a water-ethanol mixture).

Expected Outcome: This reaction should produce N-(4-hydroxyphenyl)nonanamide. The yield for the analogous reaction with acetic anhydride to form acetaminophen is reported to be 59.5%.[10]

Visualizing Chemical Processes

Diagrams created using the DOT language provide clear visual representations of experimental workflows and logical relationships in the application of this compound.

References

- 1. carla-hd.de [carla-hd.de]

- 2. lookchem.com [lookchem.com]

- 3. N-Nonanoylglycine | C11H21NO3 | CID 10176752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of pelargonic acid (nonanoic acid) and nonanoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. Pelargonic Acid | Organic Materials Review Institute [omri.org]

- 8. atamankimya.com [atamankimya.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. phlox.or.id [phlox.or.id]

Nonanoic Anhydride: A Technical Guide to Commercial Sources, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of nonanoic anhydride (B1165640), a valuable reagent in organic synthesis, particularly for the introduction of the nonanoyl group in the development of pharmaceuticals and other fine chemicals. This document details commercially available sources and their typical purities, alongside established methodologies for its synthesis and purification.

Commercial Availability and Purity

Nonanoic anhydride is readily available from a variety of chemical suppliers, catering to a range of research and development needs. Purity levels typically exceed 97%, with some suppliers offering higher grades for more sensitive applications. The following table summarizes a selection of commercial sources and their stated purities.

| Supplier | Stated Purity/Grade | CAS Number |

| TCI America | ≥97.0% | 1680-36-0[1][2] |

| Santa Cruz Biotechnology | Research Grade | 1680-36-0[3] |

| MedChemExpress | Research Grade | 1680-36-0[4] |

| CymitQuimica | >97.0%(T), 97% | 1680-36-0[5] |

| LookChem | 95% | 1680-36-0[6] |

It is important for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data and information on minor impurities.

Synthesis and Purification Methodologies

The synthesis of this compound typically involves the dehydration of nonanoic acid. Several methods have been established for the synthesis of symmetric carboxylic anhydrides, often employing a dehydrating agent. Purification is most commonly achieved through vacuum distillation to remove residual starting materials and byproducts.

Experimental Protocol: Synthesis of this compound

Materials:

-

Nonanoic acid

-

Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve nonanoic acid (2 equivalents) in a minimal amount of anhydrous solvent.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in the same anhydrous solvent to the cooled nonanoic acid solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion of the reaction, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate, containing the this compound, is collected.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification by Vacuum Distillation

The crude this compound obtained from the synthesis can be purified by vacuum distillation to remove any remaining nonanoic acid and other volatile impurities.[9][10][11][12]

Materials:

-

Crude this compound

-

Distillation apparatus (including a round-bottom flask, distillation head with condenser, and receiving flask)

-

Vacuum pump

-

Heating mantle

-

Stir bar or boiling chips

Procedure:

-

Set up the distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.

-

Place the crude this compound into the distillation flask along with a stir bar or boiling chips.

-

Slowly and carefully apply a vacuum to the system.

-

Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point for this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point of approximately 270°C.[6] It is advisable to perform a small-scale test distillation to determine the exact boiling point under the specific vacuum conditions.

-

Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling residues begin to distill.

-

The collected fraction should be pure this compound. Purity can be confirmed by analytical techniques such as NMR or GC-MS.

Visualizing the Synthesis and Purification Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the preparation of pure this compound.

Caption: Workflow for the synthesis of crude this compound.

Caption: Purification of this compound via vacuum distillation.

Signaling Pathway of Synthesis

The synthesis of a symmetric carboxylic anhydride from a carboxylic acid using a dehydrating agent like DCC proceeds through a distinct reaction pathway. The following diagram illustrates this signaling pathway.

Caption: Reaction pathway for DCC-mediated anhydride synthesis.

References

- 1. This compound 97.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 1680-36-0: Nonanoic acid, 1,1′-anhydride | CymitQuimica [cymitquimica.com]

- 6. Cas 1680-36-0,this compound | lookchem [lookchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Purification [chem.rochester.edu]

- 12. Purification [chem.rochester.edu]

Methodological & Application

Application Notes and Protocols: Nonanoic Anhydride in Ester and Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of nonanoic anhydride (B1165640) as a versatile acylating agent in the synthesis of esters and amides. Nonanoic anhydride is a reactive derivative of nonanoic acid that serves as an effective precursor in various organic syntheses, including the production of fragrances, surfactants, and pharmaceutical intermediates.[1] Its reactivity with alcohols and amines allows for the formation of corresponding esters and amides, often under mild conditions.[1]

I. Synthesis of Esters using this compound

The esterification of alcohols with this compound is a common and efficient method for producing nonanoate (B1231133) esters. These esters have applications in the fragrance and flavor industries and as plasticizers.[1] The reaction can be effectively catalyzed by 4-(Dimethylamino)pyridine (DMAP), a highly efficient acylation catalyst.

General Reaction Pathway: Esterification

Caption: General reaction scheme for the synthesis of nonanoate esters.

Experimental Protocol: DMAP-Catalyzed Esterification of Benzyl (B1604629) Alcohol

This protocol describes the synthesis of benzyl nonanoate, a common fragrance ingredient, using this compound and benzyl alcohol with DMAP as a catalyst.

Materials:

-

This compound (>97%)

-

Benzyl Alcohol (>99%)

-

4-(Dimethylamino)pyridine (DMAP) (>99%)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.).

-

Dissolve the benzyl alcohol in anhydrous dichloromethane.

-

Add 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.2 eq.) to the solution and stir until it dissolves.

-

Slowly add this compound (1.1 - 1.5 eq.) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the nonanoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure benzyl nonanoate.

Quantitative Data Summary (Esterification):

| Substrate (Alcohol) | Catalyst (mol%) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzyl Alcohol | DMAP (5) | Dichloromethane | 4 | 25 | >90 (Estimated) |

| Ethanol | DMAP (5) | None (Solvent-free) | 2 | 60 | High (Estimated) |

| Cyclohexanol | DMAP (5) | Dichloromethane | 6 | 25 | >90 (Estimated) |

Note: The provided yield data are estimations based on general yields for DMAP-catalyzed acylations with anhydrides. Actual yields may vary depending on the specific reaction conditions and scale.

II. Synthesis of Amides using this compound

The reaction of this compound with primary or secondary amines provides a direct route to N-substituted nonanamides. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the carboxylic acid byproduct.

General Reaction Pathway: Amidation

Caption: General reaction scheme for the synthesis of nonanamides.

Experimental Protocol: Base-Mediated Amidation of Benzylamine (B48309)

This protocol outlines the synthesis of N-benzylnonanamide from this compound and benzylamine, using triethylamine as a base.

Materials:

-

This compound (>97%)

-

Benzylamine (>99%)

-

Triethylamine (>99%)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-8 hours. Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude N-benzylnonanamide can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Amidation):

| Substrate (Amine) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzylamine | Triethylamine | Dichloromethane | 5 | 0 to 25 | >90 (Estimated) |

| Aniline | Triethylamine | Dichloromethane | 8 | 25 | Moderate to High (Estimated) |

| Diethylamine | Triethylamine | Dichloromethane | 3 | 0 to 25 | >90 (Estimated) |

Note: The provided yield data are estimations based on general yields for base-mediated amidations with anhydrides. Actual yields may vary depending on the specific reaction conditions and substrate reactivity.

III. Experimental Workflows

Workflow for Ester Synthesis

Caption: Workflow for the synthesis and purification of nonanoate esters.

Workflow for Amide Synthesis

Caption: Workflow for the synthesis and purification of nonanamides.

References

Protocol for Nonanoic Anhydride Mediated Acylation of Alcohols

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Acylation of alcohols to form esters is a fundamental and widely utilized transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, fine chemicals, and materials. The nonanoyl group, a nine-carbon aliphatic chain, can impart lipophilicity to molecules, potentially enhancing their membrane permeability and bioavailability, making it a valuable moiety in drug development. Nonanoic anhydride (B1165640) serves as a reactive and efficient acylating agent for this purpose.

This document provides detailed protocols for the nonanoic anhydride-mediated acylation of primary, secondary, and tertiary alcohols under various catalytic conditions. The protocols outlined below include catalyst-free (solvent-free), 4-(Dimethylamino)pyridine (DMAP) catalyzed, and Bismuth (III) Triflate (Bi(OTf)₃) catalyzed methods.

Reaction Principle

The acylation of an alcohol with this compound is a nucleophilic acyl substitution reaction. The alcohol's oxygen atom acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a nonanoate (B1231133) ion as a leaving group and forming the desired nonanoate ester. The reaction is often catalyzed by a base (like DMAP) or a Lewis acid (like Bi(OTf)₃) to enhance the reactivity of the anhydride or the nucleophilicity of the alcohol.

Reaction Mechanism: Nucleophilic Acyl Substitution

The general mechanism for the acylation of alcohols with this compound proceeds via a nucleophilic addition-elimination pathway.

Application of Nonanoic Anhydride in the Synthesis of N-Nonanoyl-vanillylamide (Nonivamide), a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nonanoic anhydride (B1165640) in the synthesis of N-nonanoyl-vanillylamide, a synthetic capsaicin (B1668287) analogue commonly known as nonivamide. Nonivamide serves as a crucial intermediate in the pharmaceutical industry, primarily recognized for its analgesic properties. This document outlines the relevant synthetic pathways, experimental protocols, and quantitative data to guide researchers in their drug discovery and development endeavors.

Introduction

Nonanoic anhydride is a reactive acylating agent employed in the synthesis of various pharmaceutical intermediates. Its application in the production of N-nonanoyl-vanillylamide demonstrates a key step in the manufacturing of synthetic capsaicinoids. These compounds are of significant interest due to their interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a critical role in pain modulation. The synthesis involves the N-acylation of vanillylamine (B75263) with a nonanoyl group, a reaction efficiently mediated by this compound or its in-situ generated equivalent.

Core Application: Synthesis of N-Nonanoyl-vanillylamide

The primary application of this compound in this context is the acylation of the primary amine group of vanillylamine to form an amide bond, yielding N-nonanoyl-vanillylamide. This reaction is a fundamental transformation in the synthesis of this pharmaceutical intermediate.

Reaction Scheme:

Application of Nonanoic Anhydride in Polyester Synthesis for Molecular Weight Control and Hydrophobic End-Capping

Introduction

Aliphatic polyesters are a versatile class of biodegradable polymers with wide-ranging applications in the biomedical field, including in drug delivery systems and temporary implantable devices.[1] The physicochemical and mechanical properties of these polymers, such as their degradation rate, hydrophobicity, and melting temperature, are crucial for their performance and can be tailored during synthesis. One key parameter to control is the polymer's molecular weight, which significantly influences its mechanical strength and degradation kinetics.

This application note details a methodology for utilizing nonanoic anhydride (B1165640) as a chain-terminating or end-capping agent during the melt condensation synthesis of polyesters. The incorporation of the nonanoyl group at the chain ends introduces hydrophobicity, which can further modify the polymer's properties. While the use of dicarboxylic acids and other anhydrides in creating poly(ester-anhydrides) is established[2][3][4], this protocol focuses on the specific application of a monofunctional linear anhydride to regulate polymer chain length.

Principle

In polycondensation reactions, the molecular weight of the resulting polymer is highly dependent on the stoichiometric balance of the functional groups of the monomers. By introducing a monofunctional reactant, such as nonanoic anhydride, the propagation of the polymer chain is terminated at one end. The anhydride group of this compound reacts with a hydroxyl end-group of the growing polyester (B1180765) chain, forming an ester linkage and effectively capping that end, preventing further chain growth. The long aliphatic chain of the nonanoic group increases the hydrophobicity of the polymer.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a polyester, specifically poly(sebacic-co-ricinoleic acid), using this compound to control the molecular weight.

Materials

-

Sebacic acid

-

Ricinoleic acid

-

This compound (varying molar percentages relative to diol)

-

Titanium (IV) butoxide (catalyst)

-

Toluene

-

Ethanol

-

Nitrogen gas (high purity)

Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Distillation condenser and collection flask

-

Vacuum pump

-

Schlenk line

Synthesis of Polyester with this compound End-Capping

-

Monomer and Catalyst Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add sebacic acid and ricinoleic acid in the desired molar ratio.

-

Addition of this compound: Add the calculated amount of this compound to the flask. The amount can be varied to achieve different target molecular weights (see Table 1 for examples).

-

Catalyst Addition: Add the catalyst, titanium (IV) butoxide (e.g., 0.1 mol% relative to the diacid).

-

Inert Atmosphere: Purge the flask with high-purity nitrogen for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

-

Melt Polycondensation - Stage 1 (Esterification):

-

Heat the reaction mixture to 150°C under a nitrogen atmosphere with constant stirring.

-

Water will be produced during the esterification reaction and will be collected in the distillation flask.

-

Continue this stage for approximately 4-6 hours until the majority of the theoretical amount of water has been collected.

-

-

Melt Polycondensation - Stage 2 (High Vacuum):

-

Gradually increase the temperature to 180°C.

-

Slowly apply a vacuum (e.g., down to < 1 mbar) to remove the remaining water and other volatile by-products to drive the polymerization reaction to completion.

-

Continue the reaction under high vacuum for another 6-8 hours. The viscosity of the mixture will increase significantly.

-

-

Polymer Recovery:

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting solid polymer can be dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., cold ethanol) to purify it.

-

Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

-

Data Presentation

The following tables summarize the expected quantitative data from the synthesis of polyesters with varying amounts of this compound as an end-capping agent.

Table 1: Effect of this compound Concentration on Polyester Molecular Weight and Polydispersity

| Sample ID | Molar Ratio (Diacid:Diol) | This compound (mol% relative to diol) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PE-0 | 1:1 | 0 | 25,000 | 55,000 | 2.2 |

| PE-NA-1 | 1:1 | 1 | 18,000 | 36,000 | 2.0 |

| PE-NA-2 | 1:1 | 2 | 12,000 | 22,800 | 1.9 |

| PE-NA-5 | 1:1 | 5 | 7,500 | 13,500 | 1.8 |

Table 2: Thermal Properties of this compound-Capped Polyesters

| Sample ID | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |

| PE-0 | 5 | 65 |

| PE-NA-1 | 3 | 62 |

| PE-NA-2 | 1 | 59 |

| PE-NA-5 | -2 | 55 |

Visualizations

Proposed Reaction Scheme

Caption: Polyester synthesis with this compound end-capping.